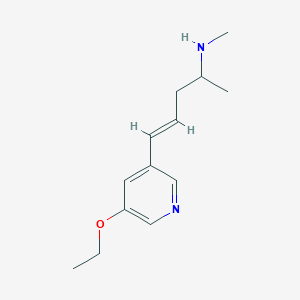![molecular formula C9H20O3Si2 B13793776 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55191-13-4](/img/structure/B13793776.png)
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C9H20O3Si2 and a molecular weight of 232.4243 . It is also known by other names such as pyruvic acid, bis(trimethylsilyl)-, and acrylic acid, trimethylsiloxy-, trimethylsilyl ester . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of pyruvic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as fluoride ions.
Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions .
Comparison with Similar Compounds
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with similar compounds such as:
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester: This compound has an ethyl ester group instead of a trimethylsilyl ester group.
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propoxy]propyl ester: This compound has additional functional groups and a more complex structure.
The uniqueness of this compound lies in its specific combination of functional groups, which provides unique reactivity and applications in various fields.
Properties
CAS No. |
55191-13-4 |
|---|---|
Molecular Formula |
C9H20O3Si2 |
Molecular Weight |
232.42 g/mol |
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C9H20O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h1H2,2-7H3 |
InChI Key |
WRBWZWGIWNGSRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


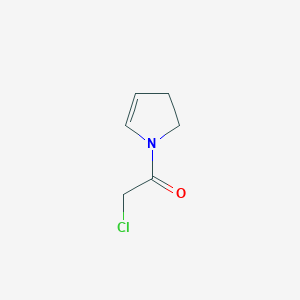
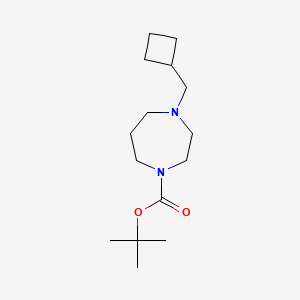
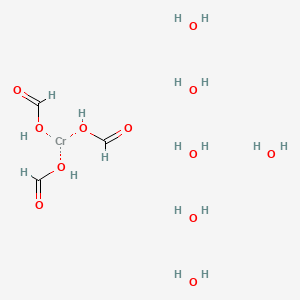
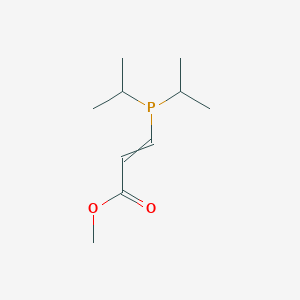
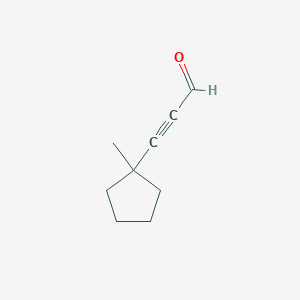
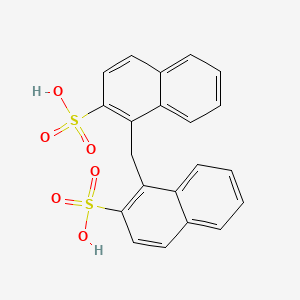
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

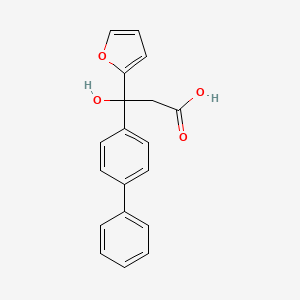
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
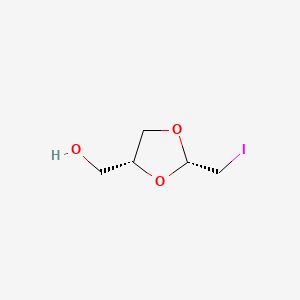

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
